2-(Tributylstannyl)oxazole
CAS No.: 145214-05-7
Cat. No.: VC21120778
Molecular Formula: C15H29NOSn
Molecular Weight: 358.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 145214-05-7 |
---|---|
Molecular Formula | C15H29NOSn |
Molecular Weight | 358.1 g/mol |
IUPAC Name | tributyl(1,3-oxazol-2-yl)stannane |
Standard InChI | InChI=1S/3C4H9.C3H2NO.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-2H; |
Standard InChI Key | YOWGRWHKDCHINP-UHFFFAOYSA-N |
SMILES | CCCC[Sn](CCCC)(CCCC)C1=NC=CO1 |
Canonical SMILES | CCCC[Sn](CCCC)(CCCC)C1=NC=CO1 |
Chemical Properties and Structure
2-(Tributylstannyl)oxazole, also known by its IUPAC name tributyl(1,3-oxazol-2-yl)stannane, is an organostannane compound characterized by the following properties:
Basic Identification
The compound is uniquely identified through several standardized parameters:
Parameter | Value |
---|---|
CAS Number | 145214-05-7 |
Molecular Formula | C15H29NOSn |
Molecular Weight | 358.11 g/mol |
SMILES Notation | CCCCSn(CCCC)C1=NC=CO1 |
InChI | InChI=1S/3C4H9.C3H2NO.Sn/c31-3-4-2;1-2-5-3-4-1;/h31,3-4H2,2H3;1-2H; |
The molecular structure consists of an oxazole ring with a tributyltin (tri-n-butylstannyl) group attached at the 2-position. The tributyltin moiety contains three butyl chains bonded to a central tin atom, which is directly connected to the heterocyclic oxazole ring. This structural arrangement confers specific reactivity patterns that make the compound valuable in organic synthesis .
Physical Properties
2-(Tributylstannyl)oxazole exhibits distinct physical characteristics that influence its handling and application:
Property | Value |
---|---|
Physical Appearance | Colorless liquid |
Density | 1.71 g/cm³ |
Melting Point | 227-228°C |
Boiling Point | 108-110°C at 760 mmHg |
Solubility | Insoluble in water |
The compound's lipophilic character, conferred by the three butyl chains, contributes to its insolubility in water while enhancing its solubility in common organic solvents. This property is particularly advantageous for organic synthesis applications where reactions are typically conducted in non-aqueous media. The relatively high melting and boiling points reflect the compound's molecular weight and the presence of the heavy tin atom in its structure .
Synthesis Methods
The preparation of 2-(Tributylstannyl)oxazole typically involves the metalation of oxazole followed by reaction with tributyltin chloride. The most common synthetic route employs lithiation chemistry under carefully controlled conditions.
Standard Synthetic Procedure
The synthesis proceeds through a two-stage process involving directed metalation followed by transmetalation:
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Stage 1: Lithiation of oxazole with n-butyllithium in tetrahydrofuran/hexane at -78°C under inert atmosphere
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Stage 2: Addition of tributyltin chloride and warming to room temperature
A detailed synthetic protocol is as follows:
To a solution of oxazole (500 mg, 7.25 mmol) in THF (15 mL) at -78°C under nitrogen atmosphere, n-BuLi (2.5 M solution in hexanes, 2.9 mL, 7.32 mmol) is added dropwise. The resulting mixture is stirred at -78°C for 30 minutes to ensure complete lithiation. Tributylchlorostannane (1.96 mL, 7.25 mmol) is then added, and the reaction mixture is allowed to warm to room temperature with continued stirring for 1 hour. After completion, the solvent is removed under reduced pressure, and the residue is taken up in hexanes (50 mL). The precipitate formed is filtered off, and the filtrate is concentrated under reduced pressure to yield 2-(Tributylstannyl)oxazole (2.0 g, 77%) as a colorless oil .
Analytical Characterization
The synthesized compound can be characterized using various spectroscopic techniques, with nuclear magnetic resonance (NMR) spectroscopy being particularly informative:
1H NMR (400 MHz, DMSO-d6) δ 8.20 (s, 1H), 7.20 (s, 1H), 1.59-1.49 (m, 6H), 1.31-1.26 (m, 6H), 1.16-1.10 (m, 6H), 0.83 (t, J = 7.3 Hz, 9H).
The spectrum confirms the structure, with characteristic signals for the oxazole ring protons at δ 8.20 and 7.20, while the tributyltin moiety shows typical patterns for the butyl chains in the aliphatic region. Additional characterization typically includes infrared spectroscopy and mass spectrometry to further verify structural integrity .
Applications in Organic Synthesis
2-(Tributylstannyl)oxazole serves as a versatile synthetic building block with applications across various areas of organic chemistry, particularly in complex molecule synthesis.
Stille Coupling Reactions
Supplier | Product Code | Format/Purity | Price (approximate) |
---|---|---|---|
LGC Standards | TRC-T773993 | Neat | Not specified |
Thermo Scientific | ALF-H55870-MD | 95% | INR 6,484.00/EA |
MySkinRecipes | 42348 | 94.5-100% | ฿3,440.00 (0.1g), ฿6,980.00 (0.25g), ฿22,880.00 (1g) |
Vulcanchem | VC21120778 | Not specified | Not specified |
ChemicalBook | Not specified | Not specified | $63.20/250mg |
This commercial availability from multiple suppliers ensures consistent access to the compound for research and development purposes across academic institutions and industrial settings .
Quality Specifications and Testing
Commercial samples of 2-(Tributylstannyl)oxazole typically undergo rigorous quality control testing to ensure purity and structural integrity. Standard testing protocols include:
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Purity assessment: Typically ranging from 94.5% to 100%, determined by gas or liquid chromatography
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Spectroscopic analysis: Confirmation of structure using NMR and infrared spectroscopy
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Physical property verification: Appearance and consistency checks
These quality control measures ensure that the compound meets the requirements for synthetic applications, particularly in pharmaceutical and fine chemical manufacturing where high purity standards are essential .
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